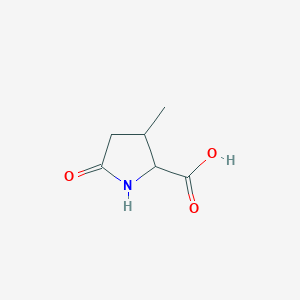

3-Methyl-5-oxopyrrolidine-2-carboxylic acid

概要

説明

3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO3. It is also known as 3-methyl-5-oxoproline. This compound is characterized by a pyrrolidine ring with a carboxylic acid and a ketone functional group. It is a white crystalline solid that is soluble in water and organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

3-Methyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through various methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . Another method involves the neutralization reaction of diastereohomogeneous dimethyl 3-aryl (pyridyl)glutamate hydrochlorides .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of robust oxidizing agents and precise temperature control to achieve the desired product.

化学反応の分析

Oxidation Reactions

The ketone group at position 5 undergoes selective oxidation under controlled conditions. For example:

-

Oxidative ring-opening : Treatment with hydrogen peroxide in acidic media cleaves the lactam ring, yielding γ-amino acids like 4-aminobutanoic acid derivatives .

-

Side-chain oxidation : The methyl group at position 3 can be oxidized to a carboxyl group using KMnO₄, forming 3-carboxy-5-oxopyrrolidine-2-carboxylic acid.

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols:

-

NaBH₄-mediated reduction : Produces 5-hydroxypyrrolidine derivatives with retained carboxylic acid functionality.

-

Catalytic hydrogenation : Using Pd/C under H₂ atmosphere reduces the ketone to a methylene group, yielding 3-methylpyrrolidine-2-carboxylic acid.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Condensation Reactions

The compound serves as a scaffold for heterocycle synthesis:

-

Pyrrole formation : Reacting hydrazide derivatives with hexane-2,5-dione in acetic acid yields 2,5-dimethylpyrrole conjugates (e.g., Compound 19 ) .

-

Schiff base formation : Condensation with aromatic aldehydes produces imine-linked derivatives showing antimicrobial activity .

Ring Functionalization

The lactam nitrogen undergoes alkylation/acylation:

-

N-Acylation : Treatment with acetic anhydride introduces acetyl groups, enhancing lipophilicity for drug design .

-

N-Alkylation : Reacting with methyl iodide in basic conditions forms quaternary ammonium salts.

Biological Activity Correlation

Specific modifications impact bioactivity:

| Derivative Structure | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Source |

|---|---|---|---|

| 3,5-Dichloro-phenyl conjugate | 64 (S. aureus) | 21.2 (A549 cells) | |

| 2,5-Dimethylpyrrole hybrid | >128 | 49.5 |

Industrial-Scale Considerations

Key parameters for bulk synthesis:

-

Oxidation optimization : CrO₃/H₂SO₄ system achieves 95% conversion at 60°C.

-

Purification : Recrystallization from ethanol/water mixtures yields >99% purity.

This reactivity profile establishes 3-methyl-5-oxopyrrolidine-2-carboxylic acid as a versatile building block for pharmaceuticals, agrochemicals, and materials science. Recent advances in catalytic asymmetric synthesis further enhance its utility in producing enantiomerically pure derivatives .

科学的研究の応用

Pharmaceutical Development

3-Methyl-5-oxopyrrolidine-2-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. This suggests potential for developing new anticancer drugs based on this compound .

Biochemical Research

This compound is extensively used in biochemical research to study enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing therapeutic strategies.

Application in Enzyme Studies

Research has utilized this compound to investigate enzyme kinetics and interactions within metabolic pathways, contributing to the understanding of various diseases and the development of enzyme inhibitors .

Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength.

Material Improvement

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties, making it valuable for applications in manufacturing and materials science .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the development of agrochemicals. It contributes to creating more effective pest control agents that are safer for the environment.

Development of Eco-Friendly Pesticides

Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical methods, aiding in the accurate quantification of related compounds in complex mixtures.

Standardization in Analytical Methods

This compound is employed as a reference standard in chromatographic techniques, ensuring accuracy and reliability in quantitative analyses across different scientific fields .

Data Table: Applications Overview

作用機序

The mechanism of action of 3-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

5-Oxopyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-5-oxo-pyrrolidine-2-carboxylic acid methyl ester: An ester derivative of the compound.

Uniqueness

3-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

生物活性

3-Methyl-5-oxopyrrolidine-2-carboxylic acid (often referred to as 3-Methyl-5-oxopyrrolidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a chiral compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is , and it has been studied for its potential therapeutic applications due to its structural versatility and biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-Methyl-5-oxopyrrolidine exhibit notable anticancer properties. Research utilizing the A549 human lung adenocarcinoma cell line has shown that various derivatives can significantly reduce cell viability, indicating their potential as anticancer agents.

Key Findings:

- Structure-Dependent Activity : Compounds derived from 3-Methyl-5-oxopyrrolidine displayed structure-dependent anticancer activity. For instance, modifications with different substituents resulted in varying degrees of cytotoxicity against A549 cells .

- Cytotoxicity Assays : In an MTT assay, certain derivatives reduced A549 cell viability by up to 36% at concentrations comparable to standard chemotherapeutics like cisplatin . The presence of specific substituents, such as halogens or nitro groups, enhanced the anticancer efficacy significantly.

| Compound | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| 3-Methyl-5-oxopyrrolidine (base) | 63.4% | Not determined |

| 3,5-Dichloro derivative | 21.2% | Not determined |

| 5-Nitro derivative | 49.5% | Not determined |

Antimicrobial Activity

In addition to its anticancer properties, 3-Methyl-5-oxopyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- Pathogen Targeting : The antimicrobial efficacy was tested against clinically significant strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited selective activity against these pathogens, highlighting their potential in treating infections caused by resistant strains .

- Mechanism of Action : The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of cellular metabolism, although further studies are required to elucidate the exact pathways involved .

Case Studies

- A549 Cell Line Study : A study assessed the cytotoxic effects of various derivatives on A549 cells, revealing that certain modifications led to a significant decrease in cell viability compared to untreated controls. For example, the introduction of a nitro group resulted in a marked increase in cytotoxicity .

- Antimicrobial Screening : Another investigation screened several derivatives against multidrug-resistant Staphylococcus aureus. The findings indicated that some compounds had potent activity against strains resistant to commonly used antibiotics .

特性

IUPAC Name |

3-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCPEJXLESDEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947329 | |

| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-05-1 | |

| Record name | NSC83639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。